Orthogonal Protecting Group Strategy: Enabling Selective 2-O-Tosylation vs. Fully Acetylated Derivatives
1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose possesses a chemically differentiated protecting group pattern that permits selective functionalization at the C-2 position, a capability not shared by fully acetylated analogs. After condensation with silylated pyrimidines, the resulting nucleoside can undergo selective 2-O-tosylation, which is essential for generating 2,2′-anhydro intermediates [1]. In contrast, the 1,2,3,5-tetra-O-acetyl-D-xylofuranose analog, bearing identical acetyl groups at all positions, cannot be selectively deprotected at a single site, leading to complex mixtures of regioisomers upon attempted tosylation [2].
| Evidence Dimension | Regioselective functionalization capability |
|---|---|
| Target Compound Data | Selective 2-O-tosylation achievable after nucleoside condensation |
| Comparator Or Baseline | 1,2,3,5-Tetra-O-acetyl-D-xylofuranose: non-selective deprotection; no site-specific tosylation reported |
| Quantified Difference | Qualitative: orthogonal vs. non-orthogonal protection |
| Conditions | Nucleoside synthesis followed by tosyl chloride treatment in pyridine |
Why This Matters
For users requiring post-glycosylation modification at C-2, the fully acetylated derivative is unusable, making 1,2-di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose the only viable protected donor for this synthetic route.
- [1] Tolstikov, G. A.; Mustafin, A. G.; Gataullin, R. R.; Spirikhin, L. V.; Sultanova, V. S.; Abdrakhmanov, I. B. Synthesis of β-D-xylofuranosyl- and 2,2′-anhydro-1-β-D-lyxofuranosylpyrimidine nucleosides. Russian Chemical Bulletin 1993, 42 (6), 1095–1099. View Source
- [2] Robins, M. J.; Madej, D.; Hansske, F.; Wilson, J. S.; Gosselin, G.; Bergogne, M.-C.; Imbach, J.-L.; Balzarini, J.; De Clercq, E. Nucleic acid related compounds. LIII: Synthesis and biological evaluation of 2'-deoxy-β-threo-pentofuranosyl nucleosides. Canadian Journal of Chemistry 1988, 66 (5), 1258–1262. View Source
